molecular formula C6H6FNO2 B13903226 1-Cyano-3-fluorocyclobutane-1-carboxylic acid

1-Cyano-3-fluorocyclobutane-1-carboxylic acid

Cat. No.: B13903226
M. Wt: 143.12 g/mol
InChI Key: FUDDDOMOMNLPPM-UHFFFAOYSA-N
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Description

1-Cyano-3-fluorocyclobutane-1-carboxylic acid is a synthetic compound with significant applications in various scientific fields. This compound is characterized by the presence of a cyano group (-CN) and a fluorine atom attached to a cyclobutane ring, along with a carboxylic acid group (-COOH). Its unique structure makes it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-3-fluorocyclobutane-1-carboxylic acid typically involves the fluorination of cyclobutane derivatives followed by the introduction of the cyano and carboxylic acid groups. One common method includes the reaction of cyclobutylamine with fluorinating agents to introduce the fluorine atom. Subsequent reactions with cyanogen bromide and carboxylation agents yield the desired compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity. The process may include steps such as fluorination, cyanation, and carboxylation, with careful monitoring of reaction parameters to optimize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-3-fluorocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyano-3-fluorocyclobutane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyano-3-fluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The cyano group and fluorine atom contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound can inhibit or activate biochemical pathways, depending on its structural configuration and the nature of the target .

Comparison with Similar Compounds

  • 1-Amino-3-fluorocyclobutane-1-carboxylic acid
  • 1-Fluorocyclobutane-1-carboxylic acid
  • 1-Cyano-3-chlorocyclobutane-1-carboxylic acid

Comparison: 1-Cyano-3-fluorocyclobutane-1-carboxylic acid is unique due to the presence of both a cyano group and a fluorine atom, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a versatile molecule for various applications .

Properties

Molecular Formula

C6H6FNO2

Molecular Weight

143.12 g/mol

IUPAC Name

1-cyano-3-fluorocyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H6FNO2/c7-4-1-6(2-4,3-8)5(9)10/h4H,1-2H2,(H,9,10)

InChI Key

FUDDDOMOMNLPPM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C#N)C(=O)O)F

Origin of Product

United States

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